molecular formula C7H7ClN2O2 B149144 Ethyl 4-chloropyrimidine-5-carboxylate CAS No. 41103-17-7

Ethyl 4-chloropyrimidine-5-carboxylate

Cat. No. B149144
CAS RN: 41103-17-7
M. Wt: 186.59 g/mol
InChI Key: AZJAMMCCAZZXIK-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. This compound is a derivative of pyrimidine with a chloro substituent at the fourth position and an ester group at the fifth position. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves a multicomponent reaction between ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride to give 6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . Another approach is the Biginelli reaction, which is a one-pot, three-component reaction involving aryl aldehydes, ethyl acetoacetate, and urea or thiourea catalyzed by silica-supported bismuth(III) triflate . Additionally, the reaction of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines leads to the formation of ortho- and peri-condensed heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography . Density functional theory (DFT) calculations, including B3LYP level with 6-311++G(d,p) basis set, can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental results . Nonlinear optical properties and molecular electrostatic potential can also be evaluated using DFT .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and ring expansion. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates resulting in ring expansion or nucleophilic substitution depending on the reaction conditions . Treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with different nucleophiles yields normal substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are characterized by spectroscopic methods such as FT-IR, 1H and 13C NMR, and mass spectrometry . These compounds exhibit antioxidant activity, which can be assessed in vitro using DPPH free radical scavenging assays . Additionally, some pyrimidine derivatives have been evaluated for their potential as radioprotective agents using in vivo models .

Scientific Research Applications

Nucleophilic Substitution Reactions

Ethyl 4-chloropyrimidine-5-carboxylate is involved in various nucleophilic substitution reactions. For instance, when treated with sodium cyanide, it yields ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. This reaction is indicative of the methylthio group's lability in these compounds, showcasing a range of nucleophilic substitution products (Shadbolt & Ulbricht, 1967).

Synthesis of Thiazolopyrimidines

Ethyl 4-chloropyrimidine-5-carboxylate is used in the synthesis of various thiazolopyrimidines. These compounds are synthesized by reacting with bromomalononitrile and formamide, leading to derivatives like 2,7-diaminothiazolo[4,5-d]pyrimidine (Sherif et al., 1993).

Rearrangement into Imidazopyrimidine Derivatives

When reacting with 2-chloropyrimidine, ethyl 4-chloropyrimidine-5-carboxylate can undergo rearrangements to form imidazopyrimidine derivatives. This showcases its versatility in producing novel organic compounds (Marjani & Khalafy, 2010).

Synthesis of Anti-Inflammatory and Anti-Microbial Agents

Ethyl 4-chloropyrimidine-5-carboxylate derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. This highlights its potential use in medical research and pharmaceutical applications (A.S.Dongarwar et al., 2011).

Crystal Structure Studies

The crystal structure of derivatives of ethyl 4-chloropyrimidine-5-carboxylate, like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been examined. Such studies are crucial for understanding the molecular configuration and properties of these compounds (Hu Yang, 2009).

Antitubercular Studies

Ethyl 4-chloropyrimidine-5-carboxylate is used in the synthesis of compounds for antitubercular studies. For example, derivatives like ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their activity against tuberculosis (Vavaiya et al., 2022).

Synthesis of Thieno[3,4-d]pyrimidines

Ethyl 4-chloropyrimidine-5-carboxylate reacts with 1,3-dicarbonyl compounds to form ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, further highlighting its utility in synthesizing various heterocyclic compounds (Ryndina et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

ethyl 4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJAMMCCAZZXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506817
Record name Ethyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloropyrimidine-5-carboxylate

CAS RN

41103-17-7
Record name Ethyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloropyrimidine-5-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of ethyl 3,4-dihydro-4-oxopyrimidine-5-carboxylate (3.54 g) (synthesized according to the method reported by A. R. Todd and F. Bergel on J. Chem. Soc., 364 (1937)) and triethylamine (2.13 g) was added dropwise under ice-cooling phosphorus oxychloride (21 ml), and the mixture was then heated for 1.5 hour under reflux. The reaction mixture was concentrated to dryness, which was poured into ice-water, followed by partitioning between chloroform and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried. The solvent was distilled under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound as a pale yellow oil (3.42 g, 86%).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
2.13 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KJM Andrews, BP Tong - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… This suspension was cooled while ethyl 4-chloropyrimidine-5carboxylate (111) (10.28 g., 55 mmoles) in benzene (10 ml.) was added dropwise. The mixture was stirred at room …
Number of citations: 4 pubs.rsc.org
H Hisamichi, R Naito, A Toyoshima, N Kawano… - Bioorganic & medicinal …, 2005 - Elsevier
… As shown in Scheme 1, compound 4a, which has no substituent at the 2-position, was synthesized starting from ethyl-4-chloropyrimidine-5-carboxylate 1a. The reaction of 1a with 3-…
Number of citations: 71 www.sciencedirect.com
H Duan, M Ning, X Chen, Q Zou, L Zhang… - Journal of medicinal …, 2012 - ACS Publications
… (25) Compound 13 was chlorinated with phosphorus oxychloride in the presence of N,N-diisopropylethylamine using toluene as the solvent, and ethyl-4-chloropyrimidine-5-carboxylate …
Number of citations: 80 pubs.acs.org
AK Farag, BS Ahn, JS Yoo, R Karam, EJ Roh - Bioorganic Chemistry, 2022 - Elsevier
… Briefly, to a solution of ethyl 4-chloropyrimidine-5-carboxylate (10 mmol) and an appropriate amine (10 mmol) in iPrOH (15 mL) was added TEA (20 mmol) dropwise, and the reaction …
Number of citations: 2 www.sciencedirect.com
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
… by analogous chemistry from 2-chloro-4,6-dimethylnicotinamide, 18 4-chloronicotinic acid, 19 nicotinic acid, 20 6-chloronicotinic acid, 21 and ethyl 4-chloropyrimidine-5-carboxylate, 22 …
Number of citations: 61 pubs.acs.org
B Sreenivas, M Akhila… - Intern. J. Pharm. Pharm …, 2012 - scholar.archive.org
… presence of sodium methoxide gave ethyl 1,6-dihydro-6-oxopyrimidine-5carboxylate 2b with 56% yield, which on chlorination using POCl3 gave ethyl 4-chloropyrimidine 5-carboxylate …
Number of citations: 13 scholar.archive.org

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